molecular formula C23H21NO7 B11301446 1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidine-4-carboxylic acid

1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidine-4-carboxylic acid

Cat. No.: B11301446
M. Wt: 423.4 g/mol
InChI Key: FAZUZUMGVSABPM-UHFFFAOYSA-N
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Description

1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidine-4-carboxylic acid typically involves multiple steps. One common method includes the condensation of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl acetate with piperidine-4-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit the MAPK-mTOR pathway, which is involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a chromen-4-one core with a piperidine ring makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C23H21NO7

Molecular Weight

423.4 g/mol

IUPAC Name

1-[2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C23H21NO7/c25-17-10-16(30-13-21(27)24-8-6-15(7-9-24)23(28)29)11-20-22(17)18(26)12-19(31-20)14-4-2-1-3-5-14/h1-5,10-12,15,25H,6-9,13H2,(H,28,29)

InChI Key

FAZUZUMGVSABPM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O

Origin of Product

United States

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